molecular formula C16H18ClN7 B12270162 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine

5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B12270162
M. Wt: 343.8 g/mol
InChI Key: GWHLTXWLRMPJID-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and pyrimidine moieties. Key steps may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine involves the inhibition of PDE10A. This enzyme is responsible for the hydrolysis of cyclic nucleotides, such as cAMP and cGMP, which are important signaling molecules in the brain. By inhibiting PDE10A, the compound increases the levels of these cyclic nucleotides, thereby modulating neuronal signaling and potentially alleviating symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern and its high selectivity and potency as a PDE10A inhibitor. This makes it a valuable compound for therapeutic applications and scientific research .

Properties

Molecular Formula

C16H18ClN7

Molecular Weight

343.8 g/mol

IUPAC Name

5-chloro-N-methyl-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H18ClN7/c1-22(16-19-10-12(17)11-20-16)13-3-7-23(8-4-13)15-14-2-5-21-24(14)9-6-18-15/h2,5-6,9-11,13H,3-4,7-8H2,1H3

InChI Key

GWHLTXWLRMPJID-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=CN3C2=CC=N3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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